molecular formula C9H10O3 B3082389 3-(2-Hydroxyphenyl)oxetan-3-ol CAS No. 1123786-87-7

3-(2-Hydroxyphenyl)oxetan-3-ol

Cat. No. B3082389
CAS RN: 1123786-87-7
M. Wt: 166.17 g/mol
InChI Key: WNAGYWFKHNPCTO-UHFFFAOYSA-N
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Description

“3-(2-Hydroxyphenyl)oxetan-3-ol” is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.17 . It is used in various chemical reactions and has potential applications in the pharmaceutical industry .


Synthesis Analysis

The synthesis of “3-(2-Hydroxyphenyl)oxetan-3-ol” involves two stages . In the first stage, 2-hydroxybromobenzene reacts with n-butyllithium in diethyl ether and hexane at 20°C for 0.5 hours under an inert atmosphere. In the second stage, oxetan-3-one is added in diethyl ether at 20°C for 12 hours under an inert atmosphere . This synthesis method yields “3-(2-Hydroxyphenyl)oxetan-3-ol” with a yield of 75% .


Molecular Structure Analysis

The molecular structure of “3-(2-Hydroxyphenyl)oxetan-3-ol” consists of an oxetane ring, which is a three-membered cyclic ether, attached to a phenyl ring with a hydroxyl group . The oxetane ring serves as an isostere of the carbonyl moiety .


Chemical Reactions Analysis

“3-(2-Hydroxyphenyl)oxetan-3-ol” can undergo various chemical reactions. For instance, it can participate in ring-opening reactions of terminal epoxides with carboxylic acids . This reaction provides a convenient synthetic approach to 1,2-diol monoesters .


Physical And Chemical Properties Analysis

“3-(2-Hydroxyphenyl)oxetan-3-ol” is a colorless transparent liquid . It has a molecular weight of 166.17 and a molecular formula of C9H10O3 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2-Hydroxyphenyl)oxetan-3-ol, focusing on six unique fields:

Pharmaceuticals and Drug Development

3-(2-Hydroxyphenyl)oxetan-3-ol is a valuable compound in pharmaceutical research due to its unique structural properties. It serves as a building block for synthesizing various bioactive molecules. Its oxetane ring can enhance the metabolic stability and solubility of drug candidates, making it a crucial component in the development of new medications . Researchers have explored its potential in creating drugs with improved pharmacokinetic profiles and reduced side effects.

Organic Synthesis

In organic chemistry, 3-(2-Hydroxyphenyl)oxetan-3-ol is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo ring-opening reactions and form various derivatives makes it a versatile tool for constructing diverse chemical structures . This compound is particularly useful in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry and material science.

Material Science

The unique properties of 3-(2-Hydroxyphenyl)oxetan-3-ol make it an interesting candidate for material science applications. It can be incorporated into polymers to enhance their mechanical properties and thermal stability. Researchers are investigating its potential in developing advanced materials for coatings, adhesives, and high-performance composites . Its incorporation into polymer matrices can lead to materials with improved durability and resistance to environmental factors.

Photochemistry

3-(2-Hydroxyphenyl)oxetan-3-ol has shown promise in photochemical applications due to its ability to absorb and emit light. It can be used in the design of photoresponsive materials and photoinitiators for polymerization reactions . These materials have applications in areas such as 3D printing, optical data storage, and light-sensitive coatings. The compound’s photochemical properties are being explored to create materials that respond to light stimuli in controlled and predictable ways.

Biological Studies

In biological research, 3-(2-Hydroxyphenyl)oxetan-3-ol is used as a probe to study enzyme mechanisms and protein interactions. Its structural features allow it to interact with biological macromolecules, providing insights into their functions and activities . Researchers use this compound to investigate enzyme catalysis, protein-ligand binding, and other biochemical processes, contributing to a deeper understanding of biological systems.

Environmental Chemistry

The compound’s stability and reactivity make it useful in environmental chemistry for studying pollutant degradation and remediation processes. It can be employed as a model compound to understand the behavior of similar structures in the environment . Researchers are exploring its potential in developing methods for the detection and removal of environmental contaminants, contributing to efforts in pollution control and environmental protection.

Safety and Hazards

“3-(2-Hydroxyphenyl)oxetan-3-ol” is classified as a combustible liquid. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

“3-(2-Hydroxyphenyl)oxetan-3-ol” and related structures hold promise as isosteric replacements of the carboxylic acid moiety . Further investigations into the synthesis and applications of this compound are warranted .

properties

IUPAC Name

3-(2-hydroxyphenyl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4,10-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAGYWFKHNPCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306507
Record name 3-(2-Hydroxyphenyl)-3-oxetanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyphenyl)oxetan-3-ol

CAS RN

1123786-87-7
Record name 3-(2-Hydroxyphenyl)-3-oxetanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123786-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Hydroxyphenyl)-3-oxetanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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